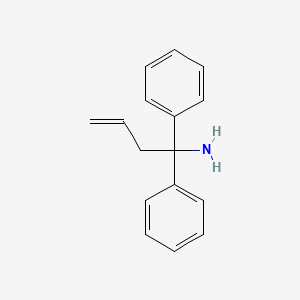
1,1-Diphenylbut-3-en-1-amine
Übersicht
Beschreibung
“1,1-Diphenylbut-3-en-1-amine” is a chemical compound with the formula C16H17N . It has a molecular weight of 223.31 .
Molecular Structure Analysis
The SMILES representation of “1,1-Diphenylbut-3-en-1-amine” isNC(CC=C)(C1=CC=CC=C1)C1=CC=CC=C1 . This representation can be used to generate a 3D structure of the molecule using appropriate software.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis of Tertiary Alkenylamines
A study by Younis et al. (2016) describes the hydroamination of diphenylbutadiyne with secondary amines, leading to the formation of tertiary alkenylamines. These compounds were synthesized using a calcium-mediated catalytic process, showing potential applications in organic synthesis and catalysis (Younis et al., 2016).
Antibacterial and Antifungal Activities
Pineda et al. (2020) investigated the crystal structure and biological activity of 1,1,4-triphenyl-substituted 1,3-enynes. Their findings indicate that certain enyne compounds exhibit antibacterial and antifungal properties, suggesting their potential use in pharmaceutical applications (Pineda et al., 2020).
Asymmetric Synthesis Applications
Yin et al. (2009) reported a method for the asymmetric synthesis of (E)-2-arylidene-1,4-diphenylbut-3-yn-1-amines. This methodology is significant for the practical and economical synthesis of multifunctional molecules, highlighting its importance in the field of asymmetric synthesis (Yin et al., 2009).
Pharmacologically Active Compounds Synthesis
A study by Rische and Eilbracht (1999) demonstrates the synthesis of secondary and tertiary 1-(3,3-diarylpropyl)amines via a one-pot hydroaminomethylation process. This method highlights the potential for creating pharmacologically active compounds (Rische & Eilbracht, 1999).
Molecular Mechanism in Cancer Cells
Oliveira et al. (2014) explored the mechanism of action of 2‐ferrocenyl‐1,1‐diphenylbut‐1‐ene on leukemia cells. This compound showed selective cytotoxicity against cancer cells, indicating its potential as an antineoplastic agent (Oliveira et al., 2014).
Catalysis in Organic Reactions
Gajare et al. (2004) utilized a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides. This research contributes to the field of catalysis, particularly in the synthesis of secondary and tertiary amines (Gajare et al., 2004).
Eigenschaften
IUPAC Name |
1,1-diphenylbut-3-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQGGAFNVOYFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenylbut-3-en-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




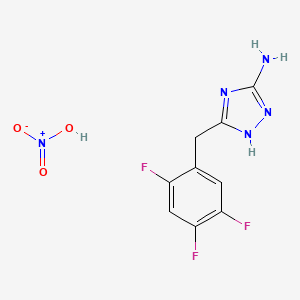
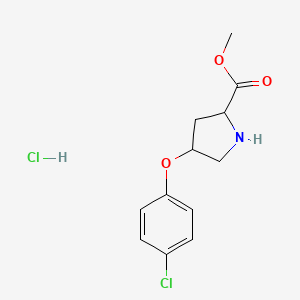
![2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride](/img/structure/B8023934.png)
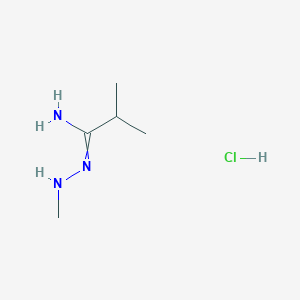
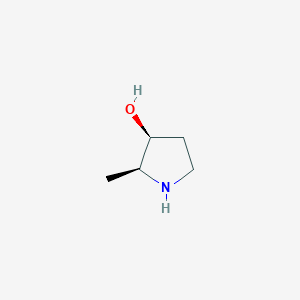
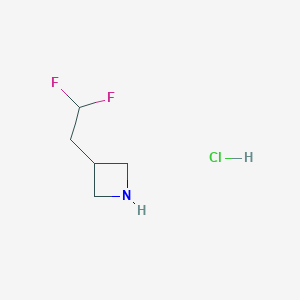

![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)

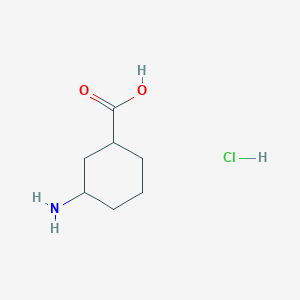

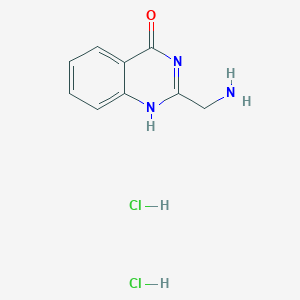
![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)